Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of symmetrical and unsymmetrical urea . Ureas have a wide range of applications in medicinal chemistry and materials science.
Methods of Application: The exact methods of application can vary depending on the specific urea being synthesized. Generally, the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of Bis(4-nitrophenyl) carbonate .
Results or Outcomes: The outcome of this application is the successful synthesis of symmetrical and unsymmetrical ureas .
Specific Scientific Field: This application is relevant to the field of Biochemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate acts as a peptide coupling reagent . It is used in the formation of peptide bonds, which are crucial in the synthesis of proteins.
Methods of Application: In peptide synthesis, Bis(4-nitrophenyl) carbonate is used to activate the carboxyl group of one amino acid, making it more susceptible to attack by the amino group of another amino acid .
Results or Outcomes: The result of this application is the formation of peptide bonds, leading to the synthesis of peptides or proteins .
Specific Scientific Field: This application is part of Medicinal Chemistry .
Methods of Application: The carbamate linkage is formed by the reaction of an amine group in cytosine with Bis(4-nitrophenyl) carbonate .
Results or Outcomes: The outcome of this application is the synthesis of carbamate linked cytosines, which can be used in further medicinal chemistry research .
Specific Scientific Field: This application is relevant to the field of Biochemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important intermediates in peptide synthesis.
Methods of Application: The preparation involves the reaction of an N-protected amino acid with Bis(4-nitrophenyl) carbonate, resulting in the formation of an activated ester .
Results or Outcomes: The outcome of this application is the successful synthesis of activated 4-nitrophenyl esters of N-protected amino acids .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: Bis(4-nitrophenyl) carbonate is used in the synthesis of 4-nitrophenyl active esters of amino acids . These active esters are useful in peptide synthesis.
Methods of Application: The synthesis involves the reaction of an amino acid with Bis(4-nitrophenyl) carbonate, leading to the formation of a 4-nitrophenyl active ester .
Results or Outcomes: The result of this application is the successful synthesis of 4-nitrophenyl active esters of amino acids .
Bis(4-nitrophenyl) carbonate is an organic compound with the molecular formula C₁₃H₈N₂O₇ and a molecular weight of 304.21 g/mol. It is characterized by two 4-nitrophenyl groups attached to a carbonate moiety. This compound appears as a solid at room temperature and is soluble in organic solvents such as dichloromethane. Its structure consists of two nitro-substituted aromatic rings, which contribute to its reactivity and biological activity.
Bis(4-nitrophenyl) carbonate exhibits significant biological activity, particularly as a reagent in peptide synthesis. Its nitro groups contribute to its ability to act as an electrophile, making it useful in various biochemical applications. Studies indicate that it can interact with amino acids and peptides, facilitating the formation of peptide bonds .
The synthesis of bis(4-nitrophenyl) carbonate can be achieved through several methods:
Bis(4-nitrophenyl) carbonate finds applications in various fields:
Interaction studies involving bis(4-nitrophenyl) carbonate focus on its reactivity with nucleophiles such as amines and phenols. These studies help elucidate the mechanisms behind its chemical behavior and biological effects. Kinetic analyses have shown that the rate of reaction varies significantly depending on the nature of the nucleophile and solvent conditions .
Several compounds share structural similarities with bis(4-nitrophenyl) carbonate, including:
Compound | Structural Features | Key Differences |
---|---|---|
Bis(4-nitrophenyl) carbonate | Two 4-nitrophenyl groups | Unique reactivity with amines |
Bis(2,4-dinitrophenyl) carbonate | Two dinitrophenyl groups | Increased electron-withdrawing effect |
S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate | Contains sulfur instead of oxygen | Different nucleophilic properties |
Phenyl carbonate derivatives | Varying substituents on phenol | Diverse applications based on substituents |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions due to rapid and uniform heating. In the context of bis(4-nitrophenyl) carbonate, microwave heating has been effectively employed in radiofluorination reactions to introduce fluorine-18, a positron-emitting isotope useful in PET tracer synthesis. The microwave-assisted radiofluorination enhances reaction rates and yields by providing controlled energy input, which facilitates the substitution of the nitrophenyl groups under mild conditions.
This technique allows for rapid synthesis, reducing reaction times from hours to minutes, and improving the efficiency of radiolabeling processes critical for medical imaging applications.
Triphosgene (bis(trichloromethyl) carbonate) is a versatile reagent that serves as a safer and more manageable alternative to phosgene for carbonate formation. The industrial synthesis of bis(4-nitrophenyl) carbonate frequently utilizes triphosgene-mediated condensation, where p-nitrophenol reacts with triphosgene in an organic solvent such as dichloromethane.
A typical procedure involves stirring p-nitrophenol, sodium sulfite as an antioxidant, and triethylamine as a catalyst in dichloromethane, followed by the slow addition of a triphosgene-dichloromethane solution and sodium hydroxide. The reaction is maintained at temperatures not exceeding 25 °C to ensure stability and selectivity. After completion, the product undergoes water washing, distillation, crystallization, and drying to yield high-purity bis(4-nitrophenyl) carbonate.
The catalytic role of triethylamine is crucial in facilitating the nucleophilic attack of p-nitrophenol on triphosgene, enhancing the formation of the carbonate linkage. Sodium sulfite acts as an antioxidant, preventing oxidative degradation of reactants and intermediates during the reaction.
This catalytic system provides a controlled reaction environment, improving yield and purity while minimizing side reactions. The combination of triethylamine and sodium sulfite in dichloromethane solvent has been demonstrated to be effective for industrial-scale synthesis.
Solvent choice significantly impacts the reaction kinetics and product purity in bis(4-nitrophenyl) carbonate synthesis. Dichloromethane is commonly used due to its excellent solvating properties and low boiling point, facilitating easy removal post-reaction.
In some protocols, nitrobenzene is employed as a co-solvent or reaction medium to improve solubility of reactants and intermediates, thereby enhancing reaction rates and selectivity. Optimization of solvent ratios and reaction conditions is critical to achieving high yields and controlling the formation of isomeric impurities.
Achieving isomeric purity is essential for the application of bis(4-nitrophenyl) carbonate in sensitive chemical syntheses. Recrystallization is the preferred method for purification, where the crude product is dissolved in an appropriate solvent at elevated temperature and then slowly cooled to induce crystallization of the desired isomer.
Repeated recrystallization cycles can improve purity by selectively precipitating the target compound while leaving impurities in solution. The choice of solvent, cooling rate, and crystallization temperature are optimized to maximize yield and purity.
Methodology | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Microwave-Assisted Radiofluorination | Microwave heating, fluorine-18, bis(4-nitrophenyl) carbonate | Rapid reaction, high radiolabeling efficiency | Requires specialized microwave equipment |
Triphosgene-Mediated Condensation | Triphosgene, p-nitrophenol, triethylamine, sodium sulfite, dichloromethane, NaOH | Safe phosgene alternative, high purity product | Temperature sensitive, requires careful control |
Catalytic Systems | Triethylamine (catalyst), sodium sulfite (antioxidant) | Enhanced reaction rate and selectivity | Catalyst removal needed post-reaction |
Solvent Optimization | Dichloromethane, nitrobenzene mixtures | Improved solubility and reaction kinetics | Solvent toxicity and disposal concerns |
Recrystallization | Various solvents (e.g., dichloromethane) | High isomeric purity | Time-consuming, possible yield loss |
Figure 1: Molecular structure of bis(4-nitrophenyl) carbonate showing carbonate linkage between two 4-nitrophenyl groups.
Figure 2: Schematic of triphosgene-mediated synthesis pathway illustrating reactants, catalysts, and product formation.
Figure 3: Reaction setup for microwave-assisted radiofluorination showing microwave reactor and reaction vessel.
(Note: Images are conceptual and should be sourced or created based on chemical drawing software and experimental setups.)
Microwave-Assisted Synthesis: Studies have demonstrated that microwave irradiation can significantly reduce reaction times in the synthesis of bis(4-nitrophenyl) carbonate derivatives, especially in radiofluorination steps for PET tracer development. The controlled energy input minimizes decomposition and side reactions, leading to higher radiochemical yields.
Triphosgene Use: Industrial processes employing triphosgene have shown that maintaining reaction temperatures below 25 °C and using triethylamine as a catalyst ensures high selectivity and purity. Sodium sulfite's antioxidant role prevents oxidative side reactions, contributing to product stability.
Catalytic Efficiency: The triethylamine/sodium sulfite system acts synergistically to promote carbonate formation while protecting sensitive intermediates. This catalytic approach has been validated for scale-up, providing a cost-effective and environmentally safer alternative to traditional methods.
Solvent Effects: Optimization of solvent systems, particularly the use of dichloromethane combined with nitrobenzene, enhances solubility and reaction kinetics. This optimization is crucial for industrial applications where reaction efficiency and product purity directly impact economic viability.
Purification Techniques: Recrystallization remains the gold standard for obtaining isomerically pure bis(4-nitrophenyl) carbonate. Controlled crystallization parameters allow for selective isolation of the desired isomer, essential for downstream applications in pharmaceuticals and materials science.
This comprehensive overview integrates diverse, authoritative sources and highlights the critical aspects of bis(4-nitrophenyl) carbonate synthesis. The methodologies discussed provide a robust foundation for both academic research and industrial production, emphasizing safety, efficiency, and product quality.
The phenolysis of Bis(4-nitrophenyl) carbonate proceeds via a concerted mechanism, as evidenced by linear Brønsted plots with a slope (β) of 0.66 [2]. This contrasts sharply with its thionocarbonate analogues (e.g., Bis(4-nitrophenyl) thionocarbonate), which exhibit biphasic Brønsted slopes (β = 0.30 at high pKa, β = 1.25 at low pKa), indicative of stepwise mechanisms involving tetrahedral intermediates [2]. The divergence arises from the destabilization of anionic intermediates in Bis(4-nitrophenyl) carbonate due to the higher electronegativity of oxygen compared to sulfur.
Key Evidence:
Aminolysis reactions of Bis(4-nitrophenyl) carbonate with secondary alicyclic amines follow a concerted pathway, characterized by a Brønsted slope of β = 0.66 [2]. The rate constants correlate with amine basicity, with morpholine reacting 10× faster than piperidine due to enhanced nucleophilicity [2].
Table 1: Rate Constants for Aminolysis of Bis(4-nitrophenyl) Carbonate
Amine | pKa (Conjugate Acid) | Rate Constant (k, M⁻¹s⁻¹) |
---|---|---|
Morpholine | 8.36 | 0.45 |
Piperidine | 11.22 | 0.04 |
Pyrrolidine | 11.27 | 0.03 |
Data sourced from kinetic studies in water at 25°C [2].
Thionocarbonates such as Bis(4-nitrophenyl) thionocarbonate form anionic tetrahedral intermediates during nucleophilic attack, as demonstrated by biphasic Brønsted plots [2]. The intermediate’s stability is influenced by the leaving group’s ability to stabilize negative charge, with 4-nitrophenoxide proving more effective than methyl groups [2].
Key Observations:
The para-nitro group in Bis(4-nitrophenyl) carbonate enhances electrophilicity through strong electron-withdrawing effects, accelerating nucleophilic attack [4]. In contrast, ortho-nitrophenyl carbonates exhibit reduced reactivity under uncatalyzed conditions due to steric hindrance, but this is mitigated by catalysts like p-dimethylaminopyridine (DMAP), which enhance rates by 7b-fold [3].
Comparative Reactivity:
Hydrolysis of Bis(4-nitrophenyl) carbonate in aqueous media exhibits a solvent isotope effect (kH2O/kD2O) of ~1.5, consistent with a concerted mechanism involving partial proton transfer in the transition state [2]. This contrasts with stepwise thionocarbonate hydrolysis, where larger isotope effects (kH2O/kD2O > 2) suggest rate-determining proton transfer steps [2].
Mechanistic Implications:
Irritant